molecular formula C20H21NO3 B12180168 (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate

(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate

Cat. No.: B12180168
M. Wt: 323.4 g/mol
InChI Key: ZZMLDLZOTJOHFP-UHFFFAOYSA-N
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Description

(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate is an organic compound that features a unique combination of functional groups, including a cyclopropylcarbamoyl group, a phenyl group, and a 3,5-dimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate typically involves multi-step organic reactionsThe cyclopropylcarbamoyl group can then be introduced via a nucleophilic substitution reaction using cyclopropylamine and appropriate coupling reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    (Cyclopropylcarbamoyl)(phenyl)methyl benzoate: Similar structure but lacks the 3,5-dimethyl groups.

    (Cyclopropylcarbamoyl)(phenyl)methyl 4-methylbenzoate: Contains a single methyl group on the benzoate moiety.

    (Cyclopropylcarbamoyl)(phenyl)methyl 3,4-dimethylbenzoate: Methyl groups are positioned differently on the benzoate ring

Uniqueness: (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties and advantages in various applications compared to similar compounds .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

[2-(cyclopropylamino)-2-oxo-1-phenylethyl] 3,5-dimethylbenzoate

InChI

InChI=1S/C20H21NO3/c1-13-10-14(2)12-16(11-13)20(23)24-18(15-6-4-3-5-7-15)19(22)21-17-8-9-17/h3-7,10-12,17-18H,8-9H2,1-2H3,(H,21,22)

InChI Key

ZZMLDLZOTJOHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC(C2=CC=CC=C2)C(=O)NC3CC3)C

Origin of Product

United States

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